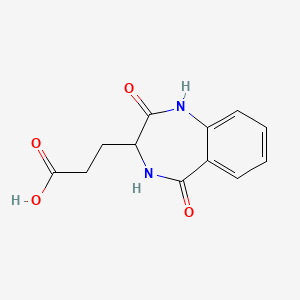
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol . This compound belongs to the class of benzodiazepines, which are known for their diverse biological activities and applications in various fields.
準備方法
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid involves several steps. One common synthetic route includes the condensation of a benzodiazepine derivative with a propanoic acid derivative under specific reaction conditions . The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
化学反応の分析
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
科学的研究の応用
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid has several scientific research applications:
作用機序
The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound binds to receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of GABAergic transmission.
類似化合物との比較
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid can be compared with other benzodiazepine derivatives, such as:
Diazepam: Known for its anxiolytic and sedative properties.
Lorazepam: Used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
生物活性
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid is a compound that belongs to the benzodiazepine family. This article explores its biological activity, potential pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodiazepine core fused with a propanoic acid moiety. Its molecular formula is C11H10N2O4, with a molecular weight of approximately 234.21 g/mol . The presence of the dioxo group and the tetrahydrobenzodiazepine structure suggests potential interactions with various biological targets.
Benzodiazepines are known for their anxiolytic (anti-anxiety), sedative, and muscle relaxant properties. The unique structure of this compound may enhance these effects or introduce new mechanisms of action due to its specific functional groups. The compound's interaction with GABA_A receptors is a primary area of interest for its anxiolytic activity .
Biological Studies and Findings
Several studies have investigated the biological activities of this compound:
Comparative Analysis
To understand the potential of this compound better, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Diazepam | Diazepam | Anxiolytic | Well-studied; widely used |
| Omeprazole | Omeprazole | Antacid | Proton pump inhibitor |
| Flumazenil | Flumazenil | Reversal of sedation | Specific antagonist properties |
This comparison highlights how the unique combination of benzodiazepine and propanoic acid features in the target compound may offer novel mechanisms or enhanced efficacy compared to existing drugs.
Case Studies
Several case studies have been documented regarding the pharmacological effects of similar compounds:
- Study on Benzodiazepine Derivatives : A study published in the Journal of Medicinal Chemistry explored various benzodiazepine derivatives' effects on anxiety-related behaviors in animal models. Results indicated significant reductions in anxiety levels when administered at specific dosages .
- Cytotoxicity in Cancer Cell Lines : Another study assessed the cytotoxic effects of benzodiazepine derivatives on human cancer cell lines. The findings suggested that modifications to the benzodiazepine structure could enhance cytotoxicity against specific cancer types .
特性
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10(16)6-5-9-12(18)13-8-4-2-1-3-7(8)11(17)14-9/h1-4,9H,5-6H2,(H,13,18)(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPWCERKTBRRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














